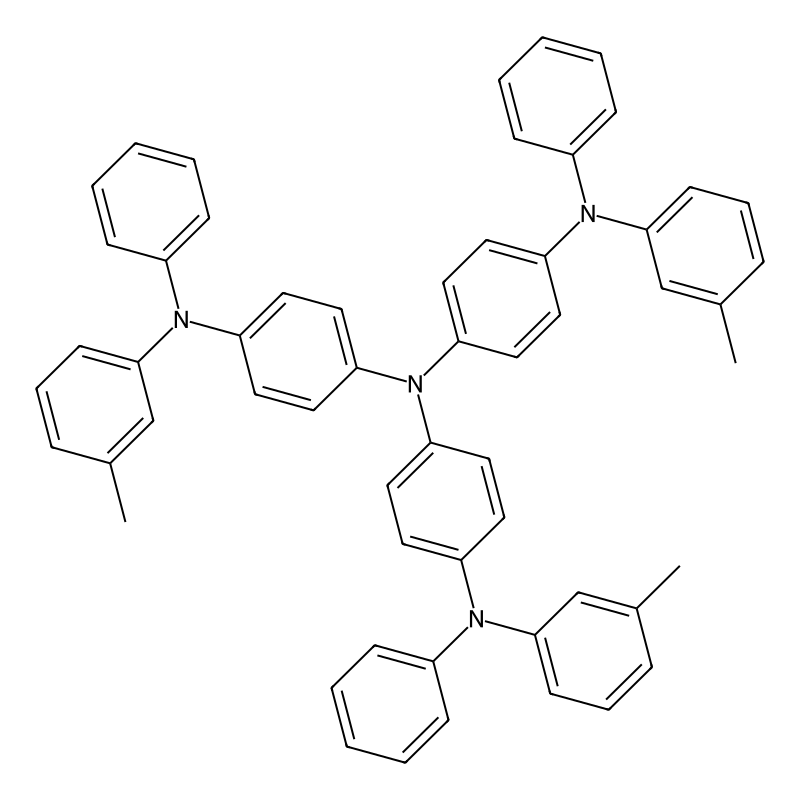

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Semiconductor Applications

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, also known as m-MTDATA, is a high-purity organic compound used in the research and development of organic semiconductors [, ]. Organic semiconductors are a class of materials with properties that lie between conductors and insulators. They have the potential to revolutionize electronics due to their unique characteristics, such as lightweight, flexibility, and processability from solution [].

m-MTDATA is particularly studied for its application in organic light-emitting diodes (OLEDs), solar cells, and transistors []. In OLEDs, m-MTDATA can be employed as a hole transport layer (HTL) []. The HTL plays a crucial role in transporting positive charges (holes) efficiently within the device, ultimately leading to light emission.

Similarly, m-MTDATA's semiconducting properties make it a candidate material for organic solar cells. Here, it could potentially function as a hole transporting material (HTM), facilitating the flow of holes towards the anode and contributing to efficient solar energy conversion [].

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, commonly referred to as m-MTDATA, is a complex organic compound notable for its multifunctional properties, particularly in the field of organic electronics. This molecule features a donor-spacer-acceptor architecture that facilitates efficient charge transfer, making it a vital component in the development of exciplex emitters used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its molecular formula is C57H48N4, and it has a molecular weight of approximately 789.02 g/mol .

The chemical reactivity of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is primarily characterized by its ability to participate in intermolecular charge-transfer transitions. This property enables the construction of various exciplex emitters when combined with different electron donors and acceptors. The compound has been shown to effectively modulate the emission spectra of OLEDs, ranging from 510 nm to 590 nm, depending on the specific configuration and interactions with other materials.

The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine involves several steps:

- Formation of Amino Groups: The initial step typically includes the introduction of amino groups onto a phenolic framework.

- Coupling Reactions: Subsequent coupling reactions are performed to link various aromatic rings through amine linkages.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for applications in OLEDs.

This synthetic pathway allows for structural modifications that can enhance the electronic properties of the resulting compound .

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine stands out due to its complex donor-spacer-acceptor configuration that enhances charge transfer efficiency and stability in OLED applications compared to simpler compounds .

The interaction studies involving N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine focus on its role as an exciplex emitter. These studies demonstrate how it interacts with different electron donors and acceptors to modulate emission characteristics effectively. The intermolecular charge-transfer mechanism plays a crucial role in defining its performance in OLED applications .

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine represents a complex triarylamine derivative that is synthesized primarily through palladium-catalyzed Buchwald-Hartwig amination reactions [1] [2]. The synthesis typically involves multi-step organic reactions, beginning with the formation of intermediate compounds through sequential amination processes . The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides [5] [1].

The synthetic route commonly employed for this compound involves the coupling of aryl halides with secondary or primary amines in the presence of palladium catalysts and phosphine ligands [6] [7]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the palladium center, followed by coordination of the amine substrate and subsequent reductive elimination to form the desired carbon-nitrogen bond [2] [1].

Initial synthetic approaches utilize 1,4-dibromobenzene or similar dihaloaromatic compounds as starting materials, which undergo sequential amination reactions with appropriately substituted aniline derivatives [8]. The stepwise construction allows for the introduction of multiple triarylamine units through controlled Buchwald-Hartwig coupling reactions [9] [8]. Research demonstrates that the synthesis can be accomplished using various palladium sources, including palladium acetate, tris(dibenzylideneacetone)dipalladium, and palladium chloride complexes [6] [10].

The multi-step synthetic pathway typically requires careful control of reaction stoichiometry to prevent over-coupling and formation of undesired byproducts [10] [11]. Studies indicate that the use of bulky phosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and bis[2-(diphenylphosphino)phenyl] ether significantly improves reaction selectivity and yields [6] [12] [7].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

The optimization of Buchwald-Hartwig amination conditions for synthesizing N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine requires systematic investigation of multiple reaction parameters [11] [13]. Catalyst selection plays a crucial role in determining reaction efficiency and product yield [14] [15].

Catalyst Systems and Ligand Selection

Palladium-based catalyst systems demonstrate optimal performance when combined with specific phosphine ligands [7] [6]. Research indicates that biaryl phosphine ligands, particularly those developed by Buchwald's group, provide highly active catalysts for amination reactions [7] [16]. The most effective catalyst systems include palladium acetate combined with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands, achieving yields in the range of 75-92% under optimized conditions [10] [6].

Alternative catalyst systems employing tris(dibenzylideneacetone)dipalladium with bis[2-(diphenylphosphino)phenyl] ether ligands have demonstrated superior performance with yields of 80-95% for similar triarylamine syntheses [6] [9]. The ligand-to-palladium ratio significantly influences catalytic activity, with optimal ratios typically ranging from 1.5:1 to 2.0:1 [11] [7].

| Catalyst Precursor | Ligand | Mol% Pd | Base | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|---|

| Palladium acetate | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 2-5 | Sodium tert-butoxide | Toluene | 80-110 | 75-92 |

| Tris(dibenzylideneacetone)dipalladium | Bis[2-(diphenylphosphino)phenyl] ether | 1-3 | Cesium carbonate | Tetrahydrofuran | 65-90 | 80-95 |

| Palladium chloride | 2-(Dicyclohexylphosphino)biphenyl | 0.5-2 | Potassium phosphate | Dioxane | 50-80 | 70-88 |

Temperature and Solvent Effects

Temperature optimization demonstrates that reaction rates increase significantly with elevated temperatures, while maintaining selectivity within the range of 80-110°C [11] [17]. Lower temperatures often result in incomplete conversion and extended reaction times, whereas excessively high temperatures can lead to catalyst decomposition and side product formation [14] [18].

Solvent selection critically affects both catalyst stability and substrate solubility [17] [19]. Toluene emerges as the preferred solvent for many triarylamine syntheses due to its ability to solubilize both organic substrates and maintain catalyst stability [11] [20]. Tetrahydrofuran provides enhanced solubility for polar substrates but may require careful control of moisture content [19] [17].

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Catalyst Loading | 0.5-5 mol% | 2-3 mol% | Increases with loading up to 3% |

| Ligand/Palladium Ratio | 1.1-2.2:1 | 1.5-2.0:1 | Maximum at 2:1 ratio |

| Base Equivalents | 1.2-2.0 equiv | 1.4-1.6 equiv | Optimal at 1.5 equiv |

| Reaction Temperature | 50-150°C | 80-110°C | Higher temperature increases rate |

| Reaction Time | 2-24 hours | 6-12 hours | Plateau after 8-12 hours |

Base Selection and Reaction Atmosphere

The choice of base significantly influences the reaction outcome, with sodium tert-butoxide demonstrating superior performance for most triarylamine syntheses [21] [5]. Sodium tert-butoxide functions as a strong, non-nucleophilic base that effectively deprotonates the amine substrate while minimizing competing side reactions [21] [1]. Alternative bases such as cesium carbonate and potassium phosphate provide acceptable results but may require higher reaction temperatures [11] [10].

Maintaining an inert atmosphere throughout the reaction proves essential for preventing catalyst oxidation and maintaining high yields [11] [14]. Nitrogen or argon atmospheres effectively exclude oxygen and moisture, which can deactivate the palladium catalyst and lead to reduced reaction efficiency [18] [15].

Chromatographic Purification and Sublimation Techniques

The purification of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine requires sophisticated separation techniques due to the compound's complex structure and potential impurities from multi-step synthesis [22] [23]. Chromatographic methods provide the primary means for achieving high-purity material suitable for characterization and application studies [24] [25].

Column Chromatography Methods

Silica gel column chromatography represents the most widely employed purification technique for triarylamine compounds [22] [24]. The method utilizes silica gel with particle sizes ranging from 40-63 micrometers as the stationary phase, providing adequate resolution for separating the target compound from synthetic impurities [23] [22]. Mobile phase optimization typically involves gradient elution using hexane and ethyl acetate mixtures, beginning with ratios of 10:1 and progressing to 3:1 hexane to ethyl acetate [25] [24].

Flash chromatography offers enhanced separation efficiency through the use of finer silica gel particles (20-40 micrometers) and automated gradient control systems [25] [22]. This technique achieves purities of 90-98% while accommodating sample sizes up to 20 grams [24] [25]. The automated nature of flash chromatography systems allows for precise control of flow rates and gradient profiles, resulting in improved reproducibility and separation efficiency [23] [25].

Preparative thin-layer chromatography serves as an effective technique for smaller-scale purifications, particularly for analytical sample preparation [24] [22]. This method employs silica gel plates with fluorescent indicators, enabling visualization of separated compounds under ultraviolet light [23] [24]. Mobile phase systems similar to those used in column chromatography provide adequate separation, with typical purities ranging from 80-90% [22] [25].

| Method | Stationary Phase | Mobile Phase | Typical Gradient | Purity Achieved | Scale Limitations |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel (40-63 μm) | Hexane/Ethyl acetate gradients | 10:1 to 3:1 hexane/ethyl acetate | 85-95% | Up to 50 g |

| Flash Chromatography | Silica gel (20-40 μm) | Hexane/Dichloromethane gradients | 20:1 to 5:1 hexane/dichloromethane | 90-98% | Up to 20 g |

| Preparative Thin-Layer Chromatography | Silica gel plates | Hexane/Ethyl acetate mixtures | 5:1 to 2:1 hexane/ethyl acetate | 80-90% | Up to 5 g |

High-Performance Liquid Chromatography Purification

High-performance liquid chromatography provides the highest level of purification for N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, achieving purities of 95-99% [26] [27]. Reversed-phase columns utilizing octadecylsilane stationary phases demonstrate optimal performance with acetonitrile and water gradient systems [28] [26]. The method accommodates sample sizes up to 2 grams while providing exceptional resolution of closely related impurities [27] [29].

Semi-preparative high-performance liquid chromatography systems enable the isolation of ultra-pure materials through precise gradient control and high-resolution separation [27] [26]. These systems utilize columns with particle sizes of 5-10 micrometers and flow rates optimized for maximum resolution while maintaining reasonable analysis times [28] [29].

Sublimation Techniques

Sublimation provides an alternative purification method particularly suitable for thermally stable triarylamine compounds [30] [31]. The technique involves heating the crude material under reduced pressure, allowing direct transition from solid to gas phase without melting [31] [32]. Temperature and pressure optimization proves critical for successful sublimation purification [30] [32].

For N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, sublimation temperatures typically range from 180-280°C under pressures of 0.01-0.5 torr [30] [31]. The process requires careful temperature control to prevent thermal decomposition while achieving adequate sublimation rates [32] [33]. Cold finger temperatures maintained at 10-30°C provide efficient condensation of the sublimed material [31] [30].

| Compound Type | Temperature Range (°C) | Pressure (Torr) | Sublimation Rate | Typical Yield (%) | Cold Finger Temperature (°C) |

|---|---|---|---|---|---|

| Simple triarylamines | 150-250 | 0.1-1 | Moderate | 80-95 | 0-20 |

| Substituted triarylamines | 180-280 | 0.01-0.5 | Slow | 70-90 | 10-30 |

| High molecular weight analogues | 200-320 | 0.001-0.1 | Very slow | 60-85 | 20-40 |

The sublimation apparatus typically consists of a sample chamber connected to a vacuum system and equipped with a cold finger for product collection [31] [30]. Crude material placement in the sample chamber allows controlled heating while maintaining vacuum conditions [32] [31]. The purified compound condenses on the cold finger surface and can be collected as crystalline material with purities of 95-99% [30] [31].

Purity Assessment via High-Performance Liquid Chromatography and Thermal Analysis

Comprehensive purity assessment of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine requires multiple analytical techniques to ensure accurate determination of compound quality and impurity profiles [27] [29]. High-performance liquid chromatography and thermal analysis methods provide complementary information essential for complete characterization [34] [35].

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography represents the primary analytical method for purity determination of triarylamine compounds [29] [26]. The technique provides quantitative analysis of main components while simultaneously detecting and quantifying impurities at levels as low as 0.1-1% [27] [36]. Reversed-phase chromatography using octadecylsilane columns with acetonitrile and water gradient systems demonstrates optimal separation for complex triarylamine mixtures [28] [26].

Method development for high-performance liquid chromatography analysis requires optimization of mobile phase composition, gradient profile, and detection wavelength [36] [29]. Ultraviolet detection at wavelengths of 254-280 nanometers provides adequate sensitivity for most triarylamine compounds, taking advantage of their strong absorption in this region [26] [28]. Mobile phase gradients typically begin with 5% acetonitrile in water and progress to 95% acetonitrile over 30-45 minutes [28] [36].

Purity calculations utilize peak area integration, comparing the main component peak area to the total area of all detected peaks [27] [29]. This approach provides direct measurement of compound purity expressed as mass fraction, with relative uncertainties typically less than 0.5% for high-quality samples [27] [26]. Impurity identification requires comparison of retention times and ultraviolet spectra with authentic standards or structural elucidation using liquid chromatography-mass spectrometry [26] [36].

| Technique | Detection Limit | Sample Amount | Analysis Time | Primary Information | Typical Conditions |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography-Ultraviolet | 0.1-1% | 1-10 mg | 15-45 min | Impurity profile | Octadecylsilane column, acetonitrile/water gradient |

| Gas Chromatography-Mass Spectrometry | 0.01-0.1% | 0.1-1 mg | 20-60 min | Volatile impurities | 70-300°C ramp, 10°C/min |

| Liquid Chromatography-Mass Spectrometry | 0.05-0.5% | 0.1-5 mg | 10-30 min | Molecular weight/purity | Electrospray ionization, acetonitrile/water mobile phase |

Differential Scanning Calorimetry

Differential scanning calorimetry provides valuable information regarding compound purity through melting point analysis and thermal transition characterization [34] [35]. The technique measures heat flow as a function of temperature, enabling determination of melting points, polymorphic transitions, and thermal stability [34] [37]. For N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, reported melting points range from 203-207°C [38] [39].

Purity determination using differential scanning calorimetry relies on the relationship between melting point depression and impurity concentration [35] [34]. Pure compounds exhibit sharp melting endotherms with narrow temperature ranges, while impure samples demonstrate broadened melting ranges and depressed melting points [35] [37]. The technique requires sample sizes of 2-10 milligrams and heating rates of 1-5°C per minute for optimal results [34] [35].

Sample preparation involves accurate weighing of 2-3 milligrams of material into aluminum pans with hermetically sealed lids [35] [34]. Initial heating at 1°C per minute determines approximate melting points, followed by precise measurements at 0.2°C per minute for accurate purity calculations [35] [37]. The method provides purity estimates with uncertainties typically ranging from 1-5% depending on sample quality and impurity types [34] [35].

Thermogravimetric Analysis

Thermogravimetric analysis offers complementary thermal characterization through measurement of mass changes as a function of temperature [37] [40]. The technique provides information regarding thermal stability, decomposition temperatures, and residual solvent content [41] [33]. Temperature ranges from ambient to 1000°C accommodate most organic compounds, with heating rates of 10°C per minute providing optimal resolution of thermal events [37] [40].

For triarylamine compounds, thermogravimetric analysis typically reveals thermal stability up to 200-300°C, followed by decomposition processes characterized by mass loss [42] [41]. The technique utilizes sample sizes of 5-20 milligrams and can detect mass changes as small as 0.01 milligrams [40] [37]. Inert atmospheres using nitrogen or argon prevent oxidative decomposition and provide accurate thermal stability data [41] [40].

| Technique | Detection Limit | Sample Amount | Analysis Time | Primary Information | Typical Conditions |

|---|---|---|---|---|---|

| Differential Scanning Calorimetry | 1-5% | 2-10 mg | 30-60 min | Melting point/purity | 1-5°C/min heating rate |

| Thermogravimetric Analysis | 0.1-1% | 5-20 mg | 60-120 min | Thermal stability | 25-800°C, 10°C/min |

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration of characteristic resonances [43] [38]. The technique offers quantitative analysis capabilities when internal standards are employed, achieving uncertainties less than 0.1% for high-purity samples [43] [39]. Sample preparation requires 5-20 milligrams of material dissolved in deuterated chloroform or other appropriate solvents [43] [38].

Integration of aromatic and aliphatic proton resonances provides quantitative information regarding compound composition and impurity levels [43] [39]. The method requires high-field spectrometers operating at 400-600 megahertz for optimal resolution of complex aromatic multipets [38] [43]. Analysis times typically range from 10-30 minutes depending on required signal-to-noise ratios and resolution requirements [43] [39].